molecular formula C10H6FNO2 B13033022 (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid

(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid

Cat. No.: B13033022
M. Wt: 191.16 g/mol
InChI Key: YKQYQJHFAVBNQC-SNAWJCMRSA-N
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Description

(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It features a cyano group and a fluorine atom attached to a phenyl ring, which is conjugated with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond in the acrylic acid moiety.

    Substitution: The fluorine atom and cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or saturated acids.

Scientific Research Applications

(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid involves its interaction with molecular targets and pathways. The cyano group and fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

(E)-3-(3-cyano-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H6FNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-5H,(H,13,14)/b5-4+

InChI Key

YKQYQJHFAVBNQC-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C#N)F)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)C=CC(=O)O

Origin of Product

United States

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